N2-(4-chlorophenyl)-5-(2,4-dichlorobenzoyl)-1,3-thiazole-2,4-diamine
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Overview
Description
N2-(4-chlorophenyl)-5-(2,4-dichlorobenzoyl)-1,3-thiazole-2,4-diamine is a complex organic compound with the molecular formula C14H9Cl3N2OS. This compound is known for its unique chemical structure, which includes a thiazole ring, chlorinated phenyl groups, and a dichlorobenzoyl moiety.
Preparation Methods
The synthesis of N2-(4-chlorophenyl)-5-(2,4-dichlorobenzoyl)-1,3-thiazole-2,4-diamine involves multiple steps. One common synthetic route includes the reaction of 4-chloroaniline with 2,4-dichlorobenzoyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with thioamide under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
N2-(4-chlorophenyl)-5-(2,4-dichlorobenzoyl)-1,3-thiazole-2,4-diamine undergoes various chemical reactions, including:
Scientific Research Applications
N2-(4-chlorophenyl)-5-(2,4-dichlorobenzoyl)-1,3-thiazole-2,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N2-(4-chlorophenyl)-5-(2,4-dichlorobenzoyl)-1,3-thiazole-2,4-diamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
N2-(4-chlorophenyl)-5-(2,4-dichlorobenzoyl)-1,3-thiazole-2,4-diamine can be compared with other similar compounds such as:
N-(4-chlorophenyl)-N’-(2,4-dichlorobenzoyl)thiourea: This compound shares a similar structure but lacks the thiazole ring, which may result in different chemical and biological properties.
N-(4-chlorophenyl)-N’-(2,4-dichlorobenzoyl)urea: Another structurally related compound, differing in the presence of a urea group instead of a thiazole ring.
Properties
IUPAC Name |
[4-amino-2-(4-chloroanilino)-1,3-thiazol-5-yl]-(2,4-dichlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3N3OS/c17-8-1-4-10(5-2-8)21-16-22-15(20)14(24-16)13(23)11-6-3-9(18)7-12(11)19/h1-7H,20H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSCWIPOKBIIGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=C(S2)C(=O)C3=C(C=C(C=C3)Cl)Cl)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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